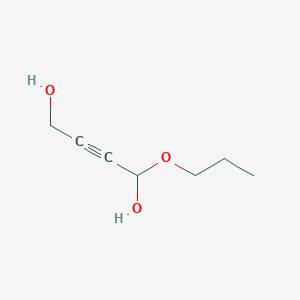
1-Propoxybut-2-yne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propoxybut-2-yne-1,4-diol is an organic compound that features both an alkyne and a diol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propoxybut-2-yne-1,4-diol typically involves the reaction of acetylene with formaldehyde in the presence of a catalyst such as copper acetylide. The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC≡CH} \rightarrow \text{HOCH}_2\text{C≡CCH}_2\text{OH} ] This reaction is exothermic and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The key objective is to minimize the concentration of formaldehyde in the resulting solutions to avoid unwanted side reactions .
化学反応の分析
Types of Reactions
1-Propoxybut-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Hydrogenation of the alkyne group can yield saturated diols.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation typically uses catalysts such as Raney nickel or palladium on carbon (Pd/C).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated diols.
Substitution: Halogenated derivatives.
科学的研究の応用
1-Propoxybut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials
作用機序
The mechanism by which 1-Propoxybut-2-yne-1,4-diol exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Butyne-1,4-diol: Shares similar structural features but lacks the
特性
CAS番号 |
90332-48-2 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
1-propoxybut-2-yne-1,4-diol |
InChI |
InChI=1S/C7H12O3/c1-2-6-10-7(9)4-3-5-8/h7-9H,2,5-6H2,1H3 |
InChIキー |
YDVYSCCQIHSTMK-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C#CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


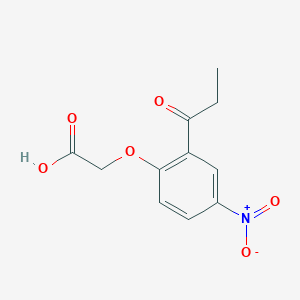
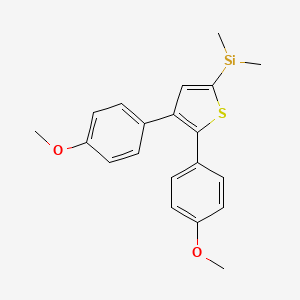
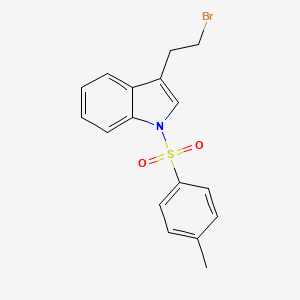
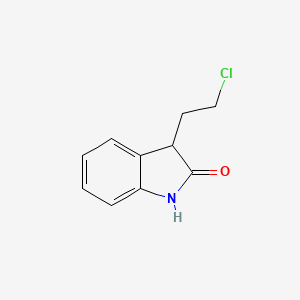
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
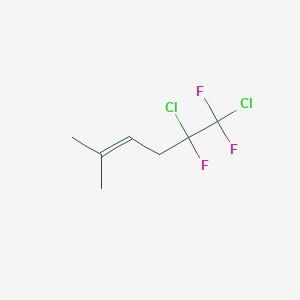
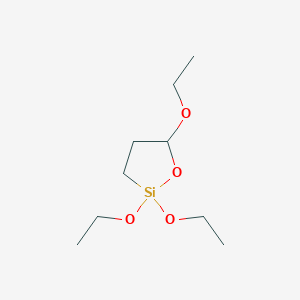
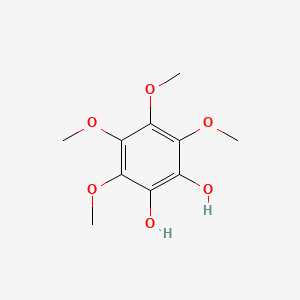
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
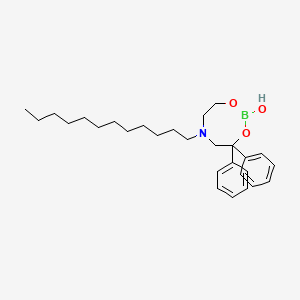
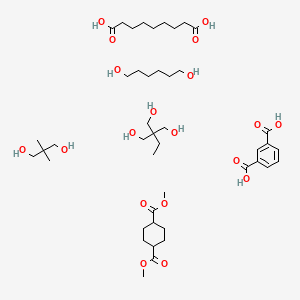
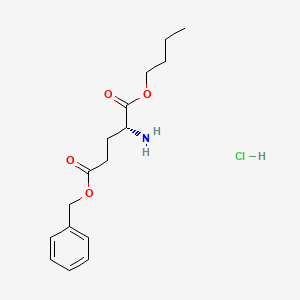
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
